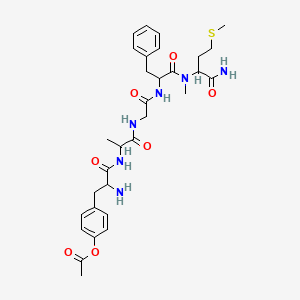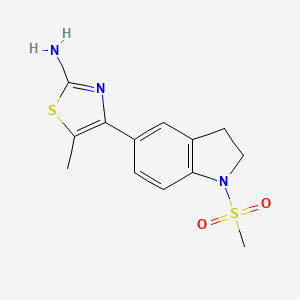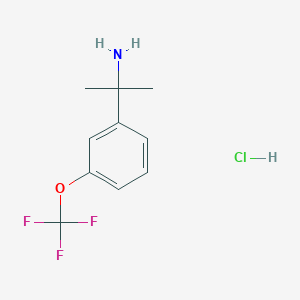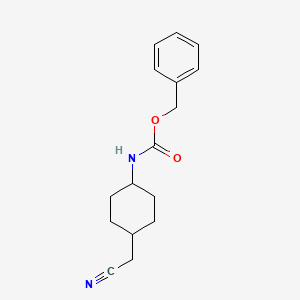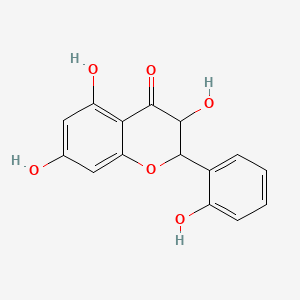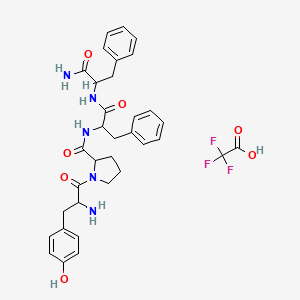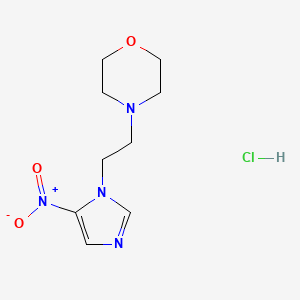
4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride is a chemical compound that features a nitroimidazole moiety linked to a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride typically involves the reaction of 5-nitroimidazole with 2-chloroethylmorpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride involves the interaction of the nitroimidazole moiety with biological targets. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other critical cellular components. This results in the inhibition of microbial growth and replication.
類似化合物との比較
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: A nitroimidazole used to treat protozoal infections.
Ornidazole: A nitroimidazole with applications in treating anaerobic bacterial infections.
Uniqueness
4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitroimidazole derivatives. Its morpholine ring may also enhance its solubility and stability, making it a valuable compound for various applications.
特性
CAS番号 |
94107-55-8 |
|---|---|
分子式 |
C9H15ClN4O3 |
分子量 |
262.69 g/mol |
IUPAC名 |
4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C9H14N4O3.ClH/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11;/h7-8H,1-6H2;1H |
InChIキー |
YNZSADJOMNVVST-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C=NC=C2[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


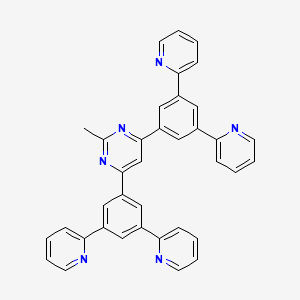
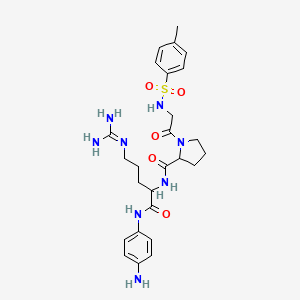
![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B12300627.png)
![1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol](/img/structure/B12300632.png)
![3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane](/img/structure/B12300638.png)
![2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B12300640.png)

![bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride](/img/structure/B12300644.png)
